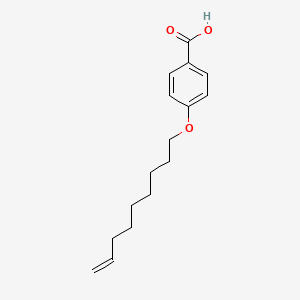

Benzoic acid, 4-(8-nonenyloxy)-

Vue d'ensemble

Description

Benzoic acid, 4-(8-nonenyloxy)-: is a derivative of benzoic acid with the molecular formula C16H24O3 . This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Substituted Alkylbenzene: One common method for preparing benzoic acid derivatives involves the oxidation of a substituted alkylbenzene with potassium permanganate (KMnO4).

Grignard Reagent Method: Another method involves the use of Grignard reagents, which are organometallic compounds composed of an organic component and a metal.

Industrial Production Methods: Industrial production methods for benzoic acid derivatives often involve large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzoic acid, 4-(8-nonenyloxy)- can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3

Reduction: LiAlH4, NaBH4

Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry

Benzoic acid, 4-(8-nonenyloxy)- is utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules, particularly in the development of liquid crystals essential for display technologies.

Table 1: Chemical Reactions Involving Benzoic Acid, 4-(8-nonenyloxy)-

| Reaction Type | Description |

|---|---|

| Esterification | Forms esters with alcohols |

| Hydrolysis | Converts back to benzoic acid and nonanol |

| Substitution | Allows for the introduction of different functional groups |

Biology

In biological research, the compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzoic acid can disrupt bacterial cell membranes and exhibit cytotoxic effects on cancer cell lines.

Case Study: Antimicrobial Activity

Research demonstrated that alkyl ethers derived from benzoic acid derivatives exhibited bactericidal activity against Xanthomonas citri, disrupting the bacterial cell membrane within minutes .

Medicine

Benzoic acid derivatives are being explored for their therapeutic properties. The compound is particularly noted for its potential in drug delivery systems and as a precursor for pharmaceuticals with anti-inflammatory effects.

Table 2: Therapeutic Potential of Benzoic Acid Derivatives

| Property | Description |

|---|---|

| Antimicrobial | Effective against various pathogenic bacteria |

| Anti-inflammatory | Potential to reduce inflammation in biological systems |

Industry

In industrial applications, benzoic acid, 4-(8-nonenyloxy)- is used as an intermediate in the production of specialty chemicals and materials with unique properties. Its role in liquid crystal technology is particularly noteworthy, where it contributes to the thermotropic behavior essential for display applications.

Biochemical Mechanisms

The compound interacts with various enzymes and proteins, influencing cellular processes such as gene expression and metabolic pathways. For instance, it has been shown to modulate the activity of cinnamoyl-CoA hydratase-dehydrogenase, which is involved in the β-oxidative pathway of benzoic acid biosynthesis.

Stability and Dosage Effects

The stability of benzoic acid, 4-(8-nonenyloxy)- varies under different conditions. Studies indicate that at low doses, it has minimal effects on cellular function; however, higher concentrations can significantly alter gene expression and enzyme activity.

Mécanisme D'action

The mechanism of action of benzoic acid, 4-(8-nonenyloxy)- involves its interaction with specific molecular targets and pathways. For example, benzoic acid derivatives are known to inhibit the growth of microorganisms by disrupting their metabolic processes . The compound is absorbed into cells, where it can alter intracellular pH and inhibit key enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Benzoic acid: A simple aromatic carboxylic acid with the formula C7H6O2.

4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group at the para position.

4-Aminobenzoic acid: A derivative with an amino group at the para position.

Uniqueness: Benzoic acid, 4-(8-nonenyloxy)- is unique due to its nonenyloxy substituent, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives .

Activité Biologique

Benzoic acid, 4-(8-nonenyloxy)- (CAS No. 115595-30-7), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of benzoic acid, 4-(8-nonenyloxy)- features a benzoic acid backbone with a long nonenyloxy chain. This unique structure may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that benzoic acid derivatives, including 4-(8-nonenyloxy)-, exhibit a variety of biological activities:

- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives can inhibit the growth of bacteria and fungi.

- Antioxidant Properties : Compounds in this class have been shown to scavenge free radicals, contributing to their potential health benefits.

- Enzyme Modulation : Certain derivatives can influence enzyme activity related to metabolic processes.

The biological activity of benzoic acid, 4-(8-nonenyloxy)- may be attributed to its ability to interact with specific molecular targets. For instance:

- Protein Degradation Pathways : Research has shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular protein homeostasis .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Study on Protein Degradation Systems

A study highlighted the role of benzoic acid derivatives in promoting protein degradation systems. In human foreskin fibroblasts, certain extracts containing benzoic acid derivatives significantly enhanced the activity of cathepsins B and L, enzymes involved in protein breakdown . The findings suggest that these compounds could be developed as modulators for proteostasis, particularly in aging-related conditions.

| Compound | Activity | Concentration | Effect |

|---|---|---|---|

| Extract 1 | Cathepsin B activation | 10 μg/mL | Significant enhancement |

| Extract 2 | Proteasome activity | 5 μM | Induction observed |

Antimicrobial Studies

Another study investigated the antimicrobial properties of various benzoic acid derivatives. The results indicated that some compounds exhibited significant inhibition against pathogenic bacteria and fungi, suggesting potential applications in food preservation or as therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of benzoic acid, 4-(8-nonenyloxy)-, it is essential to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzoic Acid Derivative A | Shorter alkyl chain | Moderate antimicrobial |

| Benzoic Acid Derivative B | Hydroxyl groups present | Strong antioxidant |

| Benzoic Acid, 4-(8-nonenyloxy)- | Long nonenyloxy chain | Enhanced enzyme modulation |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(8-nonenyloxy)benzoic acid, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Synthesis typically involves esterification or etherification of 4-hydroxybenzoic acid with 8-nonenol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purification via recrystallization or column chromatography is critical. Structural confirmation requires ¹H/¹³C NMR to verify the alkoxy chain integration and ester/ether linkage, FT-IR for carbonyl (C=O) and ether (C-O-C) stretches, and mass spectrometry (ESI-TOF) for molecular ion validation. Thermal analysis (DSC/TGA) can confirm phase stability .

Q. How can thermal phase transitions of 4-(8-nonenyloxy)benzoic acid be characterized, and what insights do these transitions provide?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) to identify melting points, liquid crystalline phases, and enthalpy changes. Thermogravimetric Analysis (TGA) assesses thermal decomposition thresholds. For example, a sharp DSC endotherm at ~150–180°C may indicate a crystalline-to-isotropic transition, while multiple peaks suggest mesophase formation. Compare results with homologous compounds (e.g., shorter alkoxy chains) to correlate chain length with phase behavior .

Q. What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for 4-(8-nonenyloxy)benzoic acid, and how can they be experimentally determined?

- Methodological Answer : Melting point (Tfus) and enthalpy of fusion (ΔfusH) are determined via DSC. Standardize measurements using a heating rate of 5–10°C/min under inert gas. Compare data to NIST-reported values for analogs like 4-methoxybenzoic acid (Tfus = 185°C, ΔfusH = 28 kJ/mol) to validate experimental accuracy. Sublimation enthalpy (ΔsubH°) can be derived from vapor pressure measurements using the Clausius-Clapeyron equation .

Advanced Research Questions

Q. How can crystallographic data for 4-(8-nonenyloxy)benzoic acid be refined using programs like SHELXL, and what challenges arise due to its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction data refinement in SHELXL requires addressing disorder in the flexible 8-nonenyloxy chain. Use PART and EADP commands to model positional disorder and anisotropic displacement parameters. Validate hydrogen bonding (e.g., carboxylic acid dimerization) via intermolecular distance analysis. Cross-check with ORTEP-3 for thermal ellipsoid visualization .

Q. What experimental design strategies optimize the synthesis of 4-(8-nonenyloxy)benzoic acid to maximize yield and purity?

- Methodological Answer : Employ Response Surface Methodology (RSM) with a central composite design to optimize variables: reaction temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (12–24 hrs). Analyze outcomes via ANOVA to identify significant factors. For purity, use HPLC with a C18 column (UV detection at 254 nm) to quantify unreacted precursors .

Q. How do structural modifications in the alkoxy chain (e.g., length, branching) affect the mesomorphic properties of 4-alkoxybenzoic acid derivatives?

- Methodological Answer : Compare DSC and polarized optical microscopy (POM) data across homologs (e.g., 4-pentenyloxy vs. 8-nonenyloxy). Longer chains (C9) enhance liquid crystalline stability by increasing van der Waals interactions, while branching reduces packing efficiency. Use XRD to correlate d-spacing with layer spacing in smectic phases .

Q. In enzymatic inhibition studies, how does 4-(8-nonenyloxy)benzoic acid compare to other benzoic acid derivatives in terms of binding affinity and mechanism?

- Methodological Answer : Conduct competitive inhibition assays (e.g., tyrosinase inhibition) using Lineweaver-Burk plots to determine inhibition constants (Ki). Compare with 4-hydroxybenzoic acid (Ki = 0.5 mM, competitive) and 4-methoxy derivatives. Molecular docking (e.g., AutoDock Vina) can predict binding modes, emphasizing the role of the nonenyloxy group in hydrophobic pocket interactions .

Propriétés

IUPAC Name |

4-non-8-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h2,9-12H,1,3-8,13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNHHYMRHTVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396454 | |

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115595-30-7 | |

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.